Cas no 72698-24-9 (2H-Pyran-4,6-dicarboxylicacid, 2-oxo-)

2H-ピラン-4,6-ジカルボン酸、2-オキソ-は、ピラン骨格に2つのカルボキシル基と1つのケトン基を有する有機化合物です。分子式C7H6O6で表され、医薬品中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。特に、配位子として金属イオンとキレート形成能を示すため、触媒設計や錯体化学分野での応用が期待されています。高い反応性を持つカルボキシル基を複数備えることから、ポリマー改質や多孔性材料の前駆体としても有用です。結晶性や熱安定性に優れた特性を有し、X線結晶構造解析による分子配置の明確な同定が可能です。

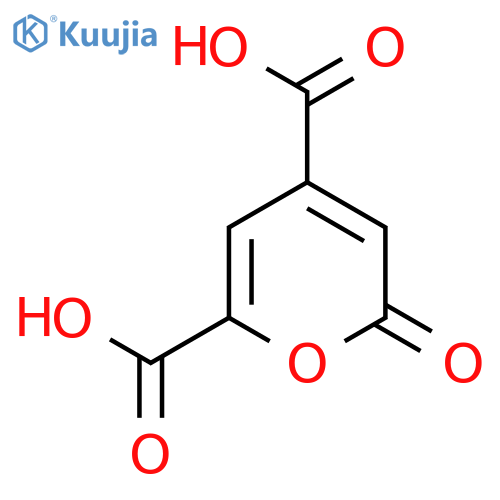

72698-24-9 structure

商品名:2H-Pyran-4,6-dicarboxylicacid, 2-oxo-

2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran-4,6-dicarboxylicacid, 2-oxo-

- 6-oxopyran-2,4-dicarboxylic acid

- alpha-pyrone-4,6-dicarboxylic acid

- 2-Oxo-2H-pyran-4,6-dicarboxylic acid

- InChI=1/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12

- Q27102682

- pyrone-4,6-dicarboxylic acid

- 0GZ

- SCHEMBL1843937

- CHEBI:17872

- 72698-24-9

- 2-pyrone-4,6-dicarboxylic acid

- C03671

- 2H-Pyran-4,6-dicarboxylic acid, 2-oxo-

- DTXSID50222997

- 6-Oxo-6H-pyran-2,4-dicarboxylic acid

- 2-oxo-2H-pyran-4,6-dicarboxylicacid

-

- インチ: InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)

- InChIKey: VRMXCPVFSJVVCA-UHFFFAOYSA-N

- ほほえんだ: OC(=O)c1cc(oc(=O)c1)C(O)=O

計算された属性

- せいみつぶんしりょう: 184.00072

- どういたいしつりょう: 184.00078784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- PSA: 100.9

2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD644884-1g |

2-Oxo-2H-pyran-4,6-dicarboxylic acid |

72698-24-9 | 97% | 1g |

¥4519 | 2021-08-03 | |

| Ambeed | A414506-1g |

2-Oxo-2H-pyran-4,6-dicarboxylic acid |

72698-24-9 | 97% | 1g |

$576.00 | 2021-07-07 |

2H-Pyran-4,6-dicarboxylicacid, 2-oxo- 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

72698-24-9 (2H-Pyran-4,6-dicarboxylicacid, 2-oxo-) 関連製品

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 42464-96-0(NNMTi)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量